Sibiricose A6 Absolute Oral Bioavailability in Rats vs. Key Polygala Constituents
Sibiricose A6 (SA6) demonstrates a distinct oral bioavailability profile relative to other major active components of Polygala tenuifolia. In a head-to-head pharmacokinetic study in Sprague-Dawley rats, the absolute oral bioavailability of SA6 was determined to be 2.95%. This value is intermediate compared to its closest analog, sibiricose A5 (3.25%), and is higher than 3,6′-disinapoyl sucrose (DISS, 2.36%) and tenuifoliside A (1.17%). 3,4,5-Trimethoxycinnamic acid (TMCA) exhibited a much higher bioavailability of 42.91% [1].
| Evidence Dimension | Absolute Oral Bioavailability (%) in Rats |
|---|---|
| Target Compound Data | 2.95% |
| Comparator Or Baseline | Sibiricose A5: 3.25%; 3,6'-Disinapoyl sucrose (DISS): 2.36%; Tenuifoliside A: 1.17%; 3,4,5-Trimethoxycinnamic acid (TMCA): 42.91% |
| Quantified Difference | SA6 bioavailability is 0.3% lower than SA5, 0.59% higher than DISS, and 1.78% higher than Tenuifoliside A. |
| Conditions | Sprague-Dawley rats (n=6) following oral administration (SA6 dose: 11.60 mg/kg) and intravenous injection (1/10 of oral dose), analyzed via UHPLC-MS/MS. |
Why This Matters
This data is essential for accurately calculating effective doses in vivo; assuming equivalent bioavailability between SA6 and its analogs like SA5 or DISS will lead to significant under- or over-dosing in animal models.
- [1] Zhao, X., et al. UHPLC-MS/MS method for pharmacokinetic and bioavailability determination of five bioactive components in raw and various processed products of Polygala tenuifolia in rat plasma. Pharmaceutical Biology, 2020. View Source
